

An In-depth Technical Guide to Azanium;2-dodecylbenzenesulfonate: Classification, Properties, and Applications

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Compound of Interest

Compound Name: *azanium;2-dodecylbenzenesulfonate*

Cat. No.: *B1143348*

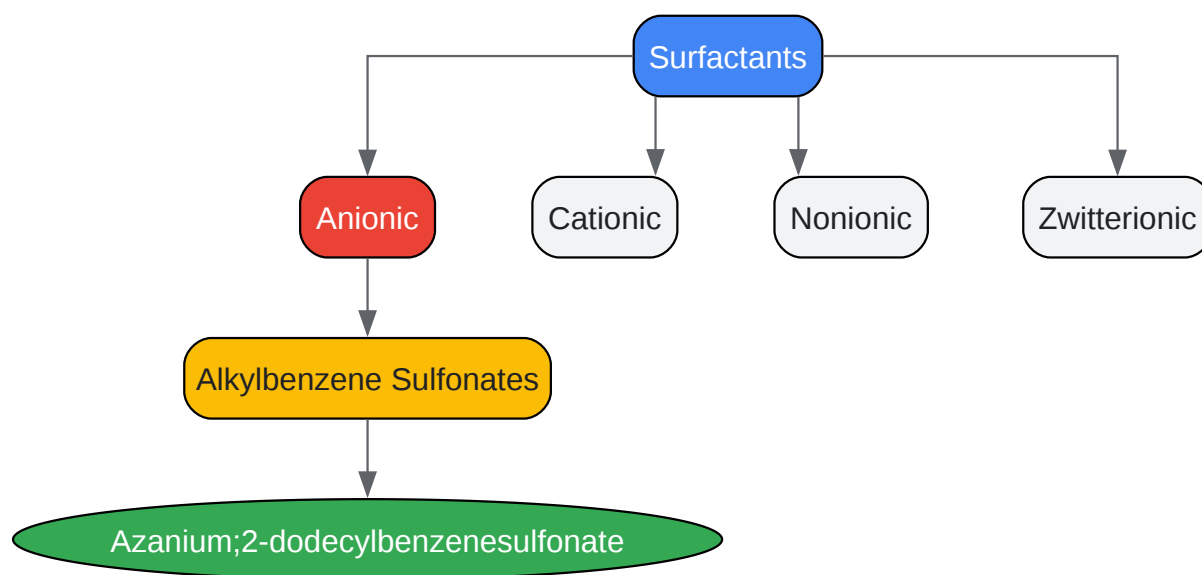
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **azanium;2-dodecylbenzenesulfonate**, an anionic surfactant with significant applications across various scientific and industrial domains. This document details its classification, physicochemical properties, synthesis, and critically, its role in pharmaceutical formulations as a penetration enhancer. Detailed experimental protocols for its characterization are also provided to support research and development activities.

Surfactant Classification

Azanium;2-dodecylbenzenesulfonate, also known as ammonium dodecylbenzenesulfonate, belongs to the anionic class of surfactants. Its molecular structure consists of a long, hydrophobic alkylbenzene tail and a negatively charged sulfonate head group, with an ammonium cation (azanium) as the counterion. This amphiphilic nature enables it to reduce surface and interfacial tension.



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Caption: Hierarchical classification of **azanium;2-dodecylbenzenesulfonate**.

Physicochemical and Performance Properties

The efficacy of a surfactant is defined by several key quantitative parameters. While specific experimental data for the ammonium salt is sparse in publicly available literature, the properties of its close analog, sodium dodecylbenzenesulfonate (SDBS), provide a reliable benchmark.

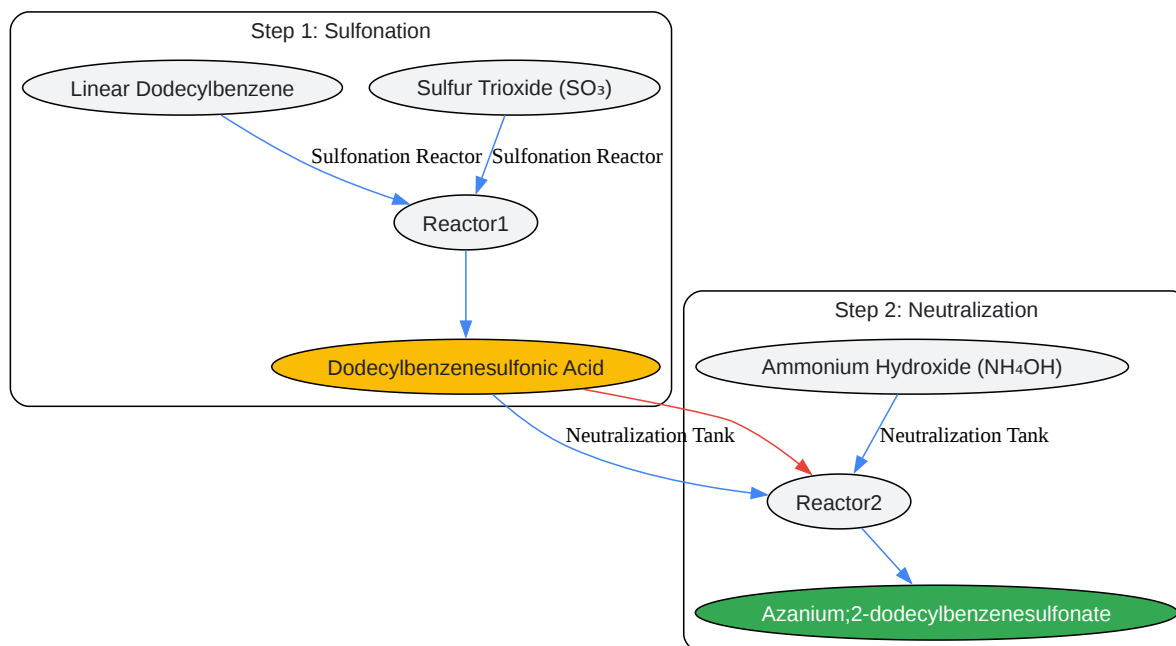
Property	Value	Notes / Conditions
IUPAC Name	azanium;2-dodecylbenzenesulfonate	-
CAS Number	1331-61-9	-
Molecular Formula	C ₁₈ H ₃₃ NO ₃ S	-
Molecular Weight	343.5 g/mol	Computed value.[1][2][3]
Physical Form	Liquid / Oil	Experimental property.[1][4]
Critical Micelle Conc. (CMC)	~1.2 mM (for SDBS)	Value for sodium salt analog at 25°C.[5] The counterion affects CMC.[6]
Surface Tension at CMC (γ _{CMC})	~28 mN/m (for SDBS)	Value for sodium salt analog. [7][8]
Hydrophilic-Lipophilic Balance (HLB)	~10.6 (for SDBS)	Calculated for sodium salt analog. Anionic surfactants with HLB 6-11 are common.[9][10]
Solubility	Soluble in water	One source indicates ~50% solubility at room temperature. [3][11][12]

Synthesis and Manufacturing

The industrial production of **azanium;2-dodecylbenzenesulfonate** is typically a two-step process. It begins with the sulfonation of linear alkylbenzene (LAB), followed by neutralization with an appropriate base.

- **Sulfonation:** Linear dodecylbenzene is reacted with a strong sulfonating agent, most commonly sulfur trioxide (SO₃), to produce dodecylbenzenesulfonic acid (DDBSA).[8] This is a rapid, exothermic reaction requiring careful temperature control.
- **Neutralization:** The resulting dodecylbenzenesulfonic acid is then neutralized with ammonium hydroxide (NH₄OH) in an aqueous solution to yield the final product, **azanium;2-**

dodecylbenzenesulfonate.



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Caption: General manufacturing workflow for **azanium;2-dodecylbenzenesulfonate**.

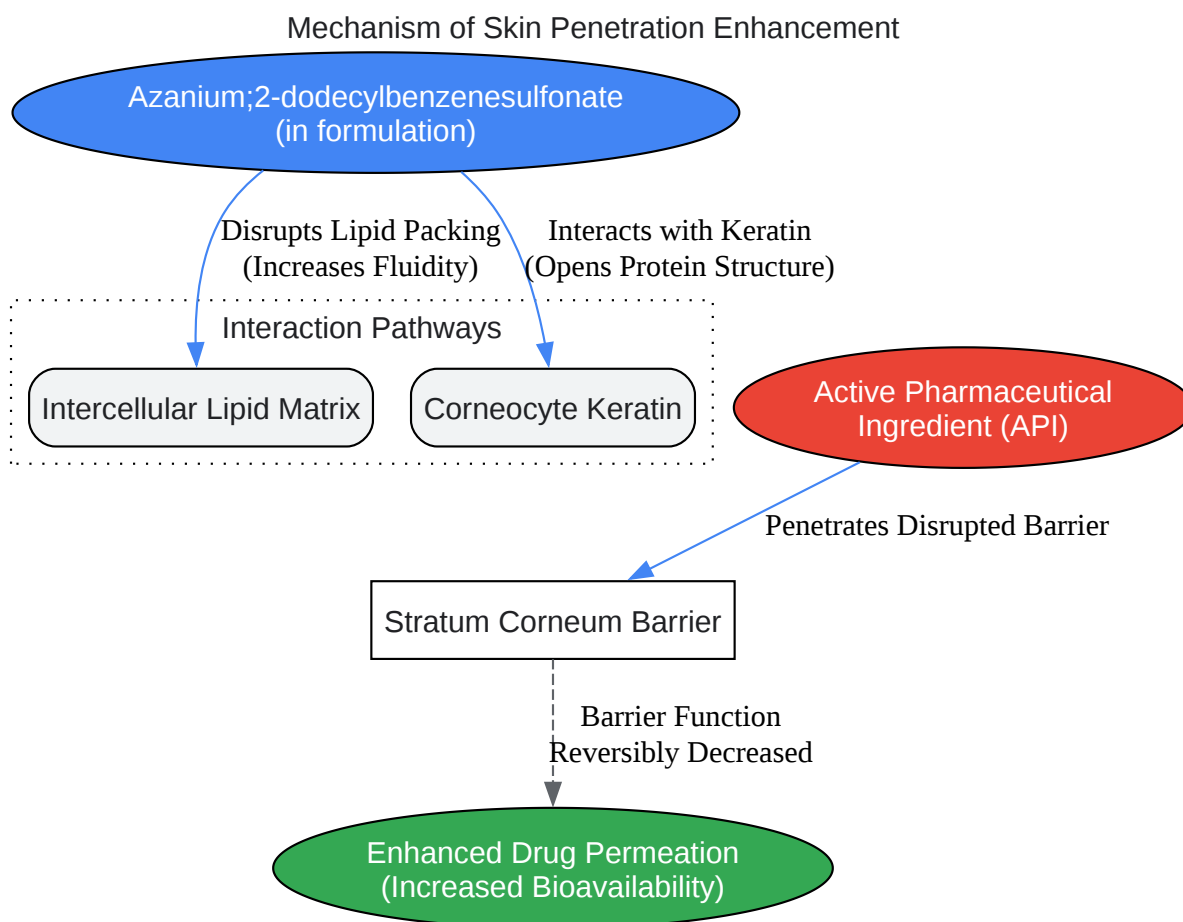
Mechanism of Action in Drug Delivery

In drug development, particularly for transdermal formulations, alkylbenzene sulfonates function as potent chemical penetration enhancers.[8][13] The primary barrier to transdermal delivery is the stratum corneum, the outermost layer of the skin, which consists of tightly

packed corneocytes embedded in a highly organized lipid matrix. Anionic surfactants like **azanium;2-dodecylbenzenesulfonate** reversibly disrupt this barrier.

The mechanism involves:

- **Lipid Disruption:** The hydrophobic tail of the surfactant molecule penetrates the intercellular lipid lamellae of the stratum corneum. This insertion disrupts the ordered packing of the lipids, increasing their fluidity and creating transient pores through which drug molecules can pass.[8][14]
- **Protein Interaction:** The anionic head group can interact with keratin, the primary protein within the corneocytes. This interaction can cause protein denaturation and open up the dense protein structure, creating an additional pathway for drug permeation.[8]



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Caption: Role of **azanium;2-dodecylbenzenesulfonate** in enhancing drug permeation.

Experimental Protocols

Accurate characterization of surfactant properties is crucial for formulation development. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing a sharp change in a physical property of the surfactant solution as a function of concentration. The conductivity method is highly suitable for

ionic surfactants.

Methodology: Conductivity Method

- Preparation of Stock Solution: Prepare a concentrated stock solution of **azanium;2-dodecylbenzenesulfonate** (e.g., 20 mM) in deionized, high-purity water.
- Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range well above and below the expected CMC (e.g., from 0.1 mM to 15 mM).
- Temperature Equilibration: Place the solutions and a calibrated conductivity meter probe in a temperature-controlled water bath (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least 20 minutes.
- Conductivity Measurement: Measure the specific conductance of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the probe with the next solution to be measured before taking a reading.
- Data Analysis: Plot the specific conductance (κ) as a function of the surfactant concentration (C). The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[\[9\]](#)[\[15\]](#)

Measurement of Surface Tension

A force tensiometer using the Wilhelmy plate method provides precise surface tension values.

Methodology: Wilhelmy Plate Method

- Probe Preparation: Clean the platinum Wilhelmy plate thoroughly. Flame the plate to red-hot with a Bunsen burner to remove organic contaminants. Handle the plate only with clean forceps.
- Instrument Setup: Hang the cleaned plate from the hook of the tensiometer's microbalance and zero the balance.[\[2\]](#)
- Sample Preparation: Place the surfactant solution in a clean glass vessel on the tensiometer's sample stage. Ensure the solution is free of dust or other contaminants.

- **Measurement:** Raise the sample stage until the liquid surface just touches the bottom edge of the plate. The instrument will detect the force of the liquid meniscus pulling on the plate.
- **Data Acquisition:** The instrument software calculates the surface tension (γ) based on the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ , assumed to be 0 for a clean plate), using the equation: $\gamma = F / (L * \cos\theta)$.[\[16\]](#)[\[17\]](#)
- **CMC Determination:** To find the surface tension at the CMC (γ_{CMC}), measure the surface tension for the same series of dilutions prepared for the conductivity measurement. Plot surface tension versus the logarithm of concentration. The γ_{CMC} is the value at which the surface tension plateaus.[\[6\]](#)

Assessment of Foam Stability

The cylinder shake method is a straightforward and common technique for evaluating foamability and foam stability.

Methodology: Cylinder Shake Method

- **Sample Preparation:** Prepare a solution of the surfactant at a specified concentration (e.g., 1% w/v) in a 100 mL graduated cylinder, filling it to a defined mark (e.g., 40 mL).[\[10\]](#)
- **Foam Generation:** Seal the cylinder and shake it vigorously for a set duration (e.g., 30 seconds) with a consistent motion and amplitude.[\[18\]](#)
- **Measure Initial Foam Volume (Foamability):** Immediately after shaking, place the cylinder on a level surface and record the total volume (liquid + foam). The initial foam volume is the total volume minus the initial liquid volume.
- **Monitor Foam Decay (Foam Stability):** Start a stopwatch immediately after the initial measurement. Record the foam volume at regular intervals (e.g., every minute).
- **Determine Foam Half-Life:** The foam half-life is the time required for the initial foam volume to decrease by 50%. This value is a key indicator of foam stability.[\[11\]](#)[\[18\]](#)

Applications and Safety

Beyond its role in drug delivery, **azanium;2-dodecylbenzenesulfonate** is utilized in a wide range of products.

- **Cosmetics and Personal Care:** It functions as a cleansing and foaming agent in shampoos, bath products, and other cleansers.[19][20]
- **Household and Industrial Cleaners:** It is a key component in laundry and dishwashing detergents.
- **Agrochemicals:** It is used as a surfactant and emulsifier in pesticide formulations.[3][12]
- **Industrial Processes:** It acts as a demulsifier in oil and gas extraction activities.[21]

Safety Profile: Salts of alkylbenzene sulfonates are considered safe for use in cosmetic ingredients when formulated to be non-irritating.[21] However, like most detergents, the compound can be a skin and eye irritant, particularly at high concentrations.[7][20] It is important to consult the material safety data sheet (MSDS) for specific handling and safety information.

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